molecular formula C18H23N5O2 B7757675 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-one

Cat. No.: B7757675
M. Wt: 341.4 g/mol
InChI Key: PVOGKPRQAYMOPJ-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring, a morpholine group, and a pyrrolone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c19-17-16(18-20-13-4-1-2-5-14(13)21-18)15(24)12-23(17)7-3-6-22-8-10-25-11-9-22/h1-2,4-5H,3,6-12,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOGKPRQAYMOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyrrolone Moiety: This step might involve the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an amine.

    Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, sulfonates, or other leaving groups.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and antiviral activities.

    Morpholine Derivatives: Often used in pharmaceuticals for their ability to enhance drug solubility and stability.

    Pyrrolone Derivatives: Studied for their potential anti-inflammatory and anticancer properties.

Uniqueness

The unique combination of the benzimidazole, morpholine, and pyrrolone moieties in 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-one may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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